Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
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Overview
Description
. It is a hydrochloride salt form of a pyran derivative, which plays a significant role in regulating blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. The starting material is typically a pyran derivative, which undergoes a series of chemical reactions including esterification, amination, and hydrochloride salt formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted pyran derivatives.
Scientific Research Applications
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: It is primarily used in the treatment of type 2 diabetes by regulating blood glucose levels.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the pancreatic beta cells, stimulating the release of insulin and thereby lowering blood glucose levels. The compound also affects various metabolic pathways, enhancing glucose uptake and utilization in peripheral tissues.
Comparison with Similar Compounds
Similar Compounds
Mitiglinide: Another compound used in the treatment of type 2 diabetes with a similar mechanism of action.
Repaglinide: A meglitinide analog that also stimulates insulin release but has a different chemical structure.
Nateglinide: Another meglitinide analog with similar pharmacological effects.
Uniqueness
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its stereochemistry and functional groups contribute to its efficacy and safety profile in the treatment of type 2 diabetes.
Properties
IUPAC Name |
ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPKNIXADZTMM-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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